molecular formula C8H8ClNO2 B1589674 Ethyl 6-chloropicolinate CAS No. 21190-89-6

Ethyl 6-chloropicolinate

Cat. No.: B1589674
CAS No.: 21190-89-6
M. Wt: 185.61 g/mol
InChI Key: ORSVWYSFUABOQU-UHFFFAOYSA-N
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Description

Ethyl 6-chloropicolinate is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of picolinic acid, where the hydrogen atom at the sixth position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-chloropicolinate can be synthesized through the esterification of 6-chloropicolinic acid. The typical procedure involves reacting 6-chloropicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is heated to reflux for several hours, and the product is then isolated by distillation or extraction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common practices to enhance the production efficiency .

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium ethoxide, ethanol, reflux conditions.

    Reduction: Lithium aluminum hydride, dry ether, room temperature.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux conditions.

Major Products Formed:

    Substitution: Ethyl 6-ethoxypicolinate.

    Reduction: 6-chloropicolinic alcohol.

    Hydrolysis: 6-chloropicolinic acid.

Scientific Research Applications

Ethyl 6-chloropicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-chloropicolinate depends on its application. In chemical reactions, the chlorine atom and the ester group are the primary reactive sites. The chlorine atom can undergo nucleophilic substitution, while the ester group can participate in hydrolysis and reduction reactions. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Ethyl 6-chloropicolinate can be compared with other picolinic acid derivatives:

Uniqueness: this compound is unique due to the presence of the chlorine atom at the sixth position, which imparts distinct reactivity compared to other derivatives. This makes it particularly useful in specific synthetic applications where selective substitution or reactivity is required .

Properties

IUPAC Name

ethyl 6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSVWYSFUABOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453804
Record name Ethyl 6-chloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21190-89-6
Record name Ethyl 6-chloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-chloropicolinate
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Synthesis routes and methods I

Procedure details

14.1 g (0.0895 mole) of 2-chloro-6-hydroxycarbonylpyridine in 133 ml of a solution of HCl in ethanol is heated for 8 hours under reflux. The solvent is evaporated off, ethyl acetate added and the mixture washed with a solution of bicarbonate. The solvent is further evaporated and the reaction product purified by flash chromatography (cyclohexane/ethyl acetate=7/3). The required product is obtained.
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
133 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 6-chloropicolinic acid (5.01 g, 31.8 mmol) in EtOH (100 mL) was added concentrated HCl (6 mL, 78 mmol). The reaction was heated to reflux for overnight, cooled to ambient temperature and concentrated under reduced pressure. The residue was dissolved in DCM (100 mL) and NaOH (2M) aqueous solution was added until pH=8. The aqueous layer was then extracted with DCM. The combined organic extracts were combined, dried (Na2SO4) and concentrated under reduced pressure to give the desired product (85%).
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

A flask equipped with a condenser was charged with 6-chloropicolinic acid (23.5 g, 149 mmol), 100 mL of ethanol and 400 mL of toluene. To this was added 4 mL of sulfuric acid and the mixture was warmed to reflux for three hours, and then allowed to cool to ambient temperature. The reaction mixture was concentrated under reduced pressure and the resulting oil was taken up in 200 mL of ethyl acetate, washed with 10% aqueous potassium carbonate, dried over sodium sulfate and concentrated under reduced pressure to give 26 g of ethyl 6-chloropicolinate (94%).
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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